molecular formula C11H15NO2S B13229692 Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13229692
M. Wt: 225.31 g/mol
InChI Key: FGVKCCLQJIBIAH-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound with a unique bicyclic structure. The compound’s molecular formula is C11H15NO2S, and it has a molecular weight of 225.31 g/mol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. This compound’s structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .

Biological Activity

Ethyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a compound of interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₈H₉N₃O₂S
  • Molar Mass : 181.24 g/mol
  • CAS Number : 2092190-01-5
  • Density : 1.080 g/cm³ (predicted)
  • Boiling Point : 80 °C (at 0.05 Torr)

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is similar to that of other known antitumor agents that target the colchicine binding site on tubulin. The compound's structure allows it to effectively bind to this site, disrupting microtubule dynamics and consequently inhibiting cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC₅₀ (μM) Activity
HeLa (cervical cancer)1.1 - 4.7Strong inhibition of cell growth
CEM (T-lymphoblastic leukemia)2.3 - 2.8Effective against drug-resistant cells
L1210 (murine leukemia)2.8Selective cytotoxicity observed

These results indicate that this compound has potent anticancer properties with low IC₅₀ values across multiple cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI reported that compounds based on the thieno[2,3-c]pyridine framework demonstrated significant inhibition of tubulin polymerization and showed selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at concentrations over 20 μM .
  • Comparative Analysis : Another investigation compared the efficacy of various thieno[2,3-c]pyridine derivatives. It was found that those with an ethoxycarbonyl substituent at the C-6 position exhibited enhanced antiproliferative activity against HeLa cells compared to other derivatives lacking this modification .
  • Mechanistic Insights : Research indicated that the presence of specific functional groups in the thieno[2,3-c]pyridine structure is crucial for its biological activity. For instance, modifications at the N-methoxy/ethoxycarbonyl moiety significantly influenced the compound's potency against cancer cell lines .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-14-10(13)11(2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3

InChI Key

FGVKCCLQJIBIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=C(CCN1)C=CS2)C

Origin of Product

United States

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